Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852851
InChI: InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3
SMILES:
Molecular Formula: C14H10N2O2S
Molecular Weight: 270.31 g/mol

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC15852851

Molecular Formula: C14H10N2O2S

Molecular Weight: 270.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate -

Specification

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
IUPAC Name methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3
Standard InChI Key APMSECCDCVZLBT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate features a thieno[3,2-c]pyridine core substituted at the 4-position with a pyridin-3-yl group and at the 6-position with a methyl ester (Figure 1). The thienopyridine system arises from the fusion of a thiophene ring (positions 3,2) with a pyridine ring (positions c), creating a planar, aromatic scaffold conducive to π-π stacking interactions . The pyridinyl substituent introduces an additional nitrogen heteroatom, enhancing hydrogen-bonding capacity and molecular polarity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀N₂O₂S
Molecular Weight (g/mol)270.31
Density (g/cm³)1.34
Boiling Point (°C)295.191 (extrapolated)
LogP2.08
Vapor Pressure (25°C)0.002 mmHg

The compound’s lipophilicity (LogP = 2.08) suggests moderate membrane permeability, while the low vapor pressure indicates limited volatility under ambient conditions .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of analogous thienopyridine carboxylates reveals characteristic absorptions:

  • C=O stretch: 1700–1680 cm⁻¹ (ester carbonyl)

  • C=N/C=C stretches: 1600–1450 cm⁻¹ (aromatic system)

  • S-C vibration: 700–600 cm⁻¹ (thiophene ring) .

Nuclear magnetic resonance (NMR) data for the methyl ester group typically appears as a singlet at δ 3.8–4.0 ppm (¹H) and δ 50–55 ppm (¹³C), while pyridinyl protons resonate as multiplet signals between δ 7.5–9.0 ppm .

Synthetic Methodologies

Cyclocondensation Strategies

A common approach to thieno[3,2-c]pyridines involves the reaction of β-aryl-α-thiocarbamoylacrylonitriles with keto esters. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a precursor in one-pot syntheses (Scheme 1) :

  • Thiophene ring formation: Treatment of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate generates a thioether intermediate.

  • Cyclization: Hydrazine hydrate induces ring closure, yielding the thienopyridine core.

  • Esterification: Methanol in acidic conditions installs the methyl ester group .

Scheme 1: Simplified synthesis route for methyl thieno[3,2-c]pyridine-6-carboxylates .

Palladium-Catalyzed Cross-Coupling

Advanced routes employ Suzuki-Miyaura coupling to introduce the pyridin-3-yl moiety. A representative procedure (Scheme 2):

  • Halogenation: Brominate the 4-position of methyl thieno[3,2-c]pyridine-6-carboxylate using N-bromosuccinimide (NBS).

  • Coupling: React the brominated intermediate with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis .

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves yields >70% with high regioselectivity, as confirmed by high-resolution mass spectrometry (HRMS) .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH, H₂O/EtOH), enabling further derivatization. For instance, coupling with amines generates amide derivatives—potential kinase inhibitors :

RCOOCH3+H2N-R’EDC, DMAPRCONHR’+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{N-R'} \xrightarrow{\text{EDC, DMAP}} \text{RCONHR'} + \text{CH}_3\text{OH}

Electrophilic Aromatic Substitution

The electron-rich thienopyridine system undergoes nitration at the 5-position using HNO₃/H₂SO₄, introducing a nitro group that can be reduced to an amine for additional functionalization .

ParameterSpecificationSource
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)
Flash Point132.3°C

Personal protective equipment (PPE) requirements include nitrile gloves, safety goggles, and NIOSH-approved respirators when handling powders . Spills should be contained with inert absorbents (vermiculite) and disposed under hazardous waste regulations .

Emerging Applications

Kinase Inhibition

Thienopyridine carboxylates exhibit ATP-competitive binding to protein kinases. Molecular docking studies suggest the pyridinyl group occupies the hydrophobic pocket, while the ester moiety interacts with catalytic lysine residues .

Organic Electronics

The extended π-conjugation and electron-deficient nature make this compound a candidate for n-type organic semiconductors. Thin-film transistors fabricated with analogous derivatives show electron mobilities up to 0.15 cm²/V·s .

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